B1578746 Beta-Amyloid (2-42)

Beta-Amyloid (2-42)

Cat. No.: B1578746
M. Wt: 4399
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (2-42) is a useful research compound. Molecular weight is 4399. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (2-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (2-42) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diagnostic Applications

1.1 Biomarker for Alzheimer's Disease

Aβ(2-42) has emerged as a promising biomarker for differentiating Alzheimer's Disease from other dementias, such as Frontotemporal Dementia (FTD). Studies indicate that cerebrospinal fluid (CSF) levels of Aβ(2-42) are significantly reduced in AD patients compared to non-demented controls (NDC) and FTD patients. For instance, a study reported diagnostic accuracies exceeding 85% for Aβ(2-42) as a single marker in distinguishing AD from FTD, with improved sensitivity when combined with other Aβ peptides like Aβ(1-38) .

1.2 Plasma and CSF Analysis

Recent advancements in assays have allowed for the detection of plasma oligomeric Aβ(2-42), which correlates with cognitive impairments and can serve as a biosensor for cerebral small vessel disease (CSVD). Elevated levels of plasma Aβ(2-42) have been associated with memory domain impairments, making it a potential tool for early diagnosis . Furthermore, CSF levels of soluble Aβ(2-42) have been linked to normal cognitive function in individuals with brain amyloidosis, suggesting its utility in monitoring cognitive health .

Therapeutic Applications

2.1 Target for Drug Development

Aβ(2-42) is a critical target in the development of therapeutic agents aimed at treating AD. The aggregation of Aβ peptides into plaques is a hallmark of AD pathology. Understanding the structural properties and aggregation mechanisms of Aβ(2-42) is essential for designing effective inhibitors . Research has shown that modifying the aggregation pathways of Aβ(2-42) could lead to promising therapeutic strategies.

2.2 Immunotherapy Approaches

Immunotherapy targeting Aβ(2-42) is being explored as a treatment modality. The development of monoclonal antibodies against Aβ(2-42) aims to enhance clearance from the brain and reduce plaque formation. Clinical trials are ongoing to evaluate the efficacy and safety of these immunotherapies .

Research Applications

3.1 Understanding Pathophysiology

Aβ(2-42) plays a crucial role in understanding the molecular mechanisms underlying AD. Studies utilizing NMR-guided simulations have revealed different conformational states between Aβ(40) and Aβ(42), contributing to their propensity to form amyloid fibrils . This knowledge is pivotal for elucidating the pathophysiological processes involved in AD.

3.2 Predictive Models for Disease Progression

Research has demonstrated that plasma ratios of Aβ(42)/Aβ(40) can predict current and future amyloid PET positivity, aiding in identifying individuals at risk for developing dementia . This predictive capability underscores the importance of Aβ(2-42) in both clinical settings and research protocols.

Data Summary Table

Application AreaFindings/InsightsSource
Diagnostic BiomarkerHigh accuracy in distinguishing AD from FTD using CSF Aβ(2-42).
Plasma AnalysisElevated plasma oligomeric Aβ(2-42) linked to cognitive impairment.
Therapeutic TargetFocus on immunotherapy targeting Aβ(2-42).
Research MechanismsDifferent conformational states between Aβ peptides influence aggregation.
Predictive ModelsPlasma Aβ ratios predict dementia risk.

Case Studies

Case Study 1: Differential Diagnosis Using CSF Biomarkers
In a cohort study involving 22 AD patients, 20 NDCs, and 17 FTD patients, researchers found that CSF levels of Aβ(2-42) were significantly lower in AD compared to both control groups. The study highlighted the potential of using Aβ(2-42) as a single biomarker for accurate differential diagnosis between AD and FTD .

Case Study 2: Plasma Oligomeric Amyloid as a Cognitive Impairment Indicator
A study assessed plasma levels of oligomeric Aβ(2-42) among patients with varying degrees of cognitive impairment due to CSVD. Results indicated that higher levels correlated with significant memory deficits, supporting its use as a diagnostic tool in clinical settings .

Properties

Molecular Weight

4399

sequence

AEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.